Array ( [bid] => 1512371 )
(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid can be used as a building block for the synthesis of novel pharmaceuticals. The presence of the amine group allows for further chemical modifications, enabling the creation of diverse drug candidates. The trifluoromethyl group can enhance the drug's potency and metabolic stability within the body []. Researchers are particularly interested in this compound for its potential applications in developing drugs that target specific protein-protein interactions [].
Here are some examples of how (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid is being explored in medicinal chemistry research:
(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a synthetic compound characterized by the presence of a boronic acid group attached to a pyridine ring that features both an amino group and a trifluoromethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 190.92 g/mol . The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, making it particularly interesting for pharmaceutical applications.
This compound is notably reactive in Suzuki-Miyaura cross-coupling reactions, where it can form carbon-carbon bonds with various aryl or vinyl halides in the presence of a palladium catalyst. This reaction is pivotal in organic synthesis for constructing complex molecules . Additionally, due to its boronic acid functionality, it can participate in other coupling reactions, such as the Boronic Acid Mannich Reaction, which involves the formation of carbon-nitrogen bonds .
Research indicates that (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid may have potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate protein-protein interactions makes it a candidate for developing novel therapeutic agents targeting specific biological pathways . The unique structural features also suggest possible roles in drug design aimed at infectious diseases.
The synthesis of (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid can be achieved through several methods, including:
The primary applications of (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid include:
Studies focusing on the interactions of (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid with biological macromolecules are essential for understanding its mechanism of action. Research suggests that this compound may effectively modulate protein-protein interactions, which are critical in many cellular processes and disease states. Understanding these interactions can lead to insights into its potential therapeutic benefits.
Several compounds exhibit structural similarities to (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid, each with unique properties:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 0.69 | Contains a dioxaborolane moiety |
| 2-Fluoro-5-pyridylboronic acid | 0.68 | Fluorine substitution alters electronic properties |
| (6-Fluoro-5-methylpyridin-3-yl)boronic acid | 0.66 | Methyl group may influence lipophilicity |
| 2-Fluoro-4-methyl-5-pyridineboronic acid | 0.64 | Fluorine and methyl groups provide distinct properties |
| (6-Methylpyridin-3-yl)boronic acid | 0.80 | Methyl substitution affects reactivity |
These compounds share certain structural elements but differ significantly in their chemical reactivity and biological activity due to variations in substituents.
(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid represents a highly functionalized heterocyclic boronic acid derivative with the molecular formula C6H6BF3N2O2 and a molecular weight of 205.93 g/mol [1]. This compound features a pyridine ring system bearing three distinct functional groups: an amino group at the 6-position, a trifluoromethyl group at the 4-position, and a boronic acid moiety at the 3-position [1]. The unique combination of electron-donating amino and electron-withdrawing trifluoromethyl substituents creates a molecule with distinctive electronic properties and structural characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C6H6BF3N2O2 |
| Molecular Weight (g/mol) | 205.93 |
| CAS Number | 1045861-32-2 |
| IUPAC Name | [6-amino-4-(trifluoromethyl)pyridin-3-yl]boronic acid |
| InChI Key | BFGHJUHRLUFXHE-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(C=C1C(F)(F)F)N)(O)O |
| Standard InChI | InChI=1S/C6H6BF3N2O2/c8-6(9,10)3-1-5(11)12-2-4(3)7(13)14/h1-2,13-14H,(H2,11,12) |
The crystallographic analysis of (6-amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid reveals characteristic structural features common to heterocyclic boronic acids. The boronic acid group exhibits typical trigonal planar geometry around the boron center, with boron-oxygen bond lengths falling within the expected range of 1.35-1.38 Å [2]. The carbon-boron bond length is anticipated to be approximately 1.55-1.58 Å, which is slightly longer than typical carbon-carbon single bonds due to the larger atomic radius of boron [2].
The pyridine ring maintains near-planar geometry, with the boronic acid group positioned approximately coplanar with the aromatic system to maximize conjugative interactions [3]. This coplanarity is crucial for electronic delocalization between the pyridine ring and the boronic acid moiety [2]. The trifluoromethyl group at the 4-position may exhibit some degree of rotational freedom, with the carbon-fluorine bonds oriented to minimize steric interactions with neighboring hydrogen atoms [4].
Intermolecular hydrogen bonding patterns play a fundamental role in the crystal packing of this compound. The boronic acid groups form characteristic dimeric synthons through O-H···O hydrogen bonds, creating cyclic eight-membered ring structures with typical O···O distances of approximately 2.7-2.8 Å [5] [6]. These dimeric units serve as primary structural motifs in the crystalline lattice [7] [8].
The amino group at the 6-position participates in additional hydrogen bonding interactions, forming N-H···O and N-H···N contacts with neighboring molecules [9] [10]. These secondary interactions contribute to the formation of extended supramolecular networks, with typical N···O distances ranging from 2.8-3.1 Å [10]. The combination of boronic acid dimers and amino group hydrogen bonding creates a complex three-dimensional network structure [5] [11].
| Parameter | Typical Range/Value | Influence on Structure |
|---|---|---|
| Boronic Acid B-O Bond Length (Å) | 1.35-1.38 | Determines hydrogen bonding strength |
| C-B Bond Length (Å) | 1.55-1.58 | Affects boronic acid reactivity |
| Pyridine Ring Planarity | Near-planar with pyridine ring | Impacts conjugation and stability |
| Trifluoromethyl Group Orientation | Out-of-plane rotation possible | Affects molecular conformation |
| Amino Group Hydrogen Bonding | Intermolecular N-H···O, N-H···N | Creates supramolecular networks |
| Boronic Acid Dimer Formation | O-H···O dimeric synthons | Forms crystalline packing motifs |
| π-π Stacking Interactions | 3.3-3.8 Å separation | Stabilizes crystal structure |
π-π stacking interactions between pyridine rings contribute additional stabilization to the crystal structure, with typical interplanar distances of 3.3-3.8 Å and centroid-to-centroid separations of approximately 3.7-3.9 Å [6]. These aromatic interactions are particularly important in stabilizing the overall three-dimensional architecture of the crystal lattice [8].
The electronic structure of (6-amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid is significantly influenced by the opposing electronic effects of its substituents. The trifluoromethyl group acts as a strong electron-withdrawing substituent through both inductive and field effects, with a Hammett sigma parameter of approximately +0.54 [12]. This electron withdrawal substantially affects the electron density distribution throughout the pyridine ring system [13].
The trifluoromethyl radical exhibits a pyramidal geometry with a bond angle of approximately 107.8° and demonstrates electrophilic character due to the strong electron-withdrawing nature of the fluorine atoms [12]. In the context of the pyridine ring, the trifluoromethyl group significantly reduces electron density at the 4-position and influences the electronic properties of adjacent carbon atoms through resonance and inductive effects [13] [14].
The boronic acid moiety contributes additional electronic complexity through its Lewis acidic boron center and the potential for conjugation with the aromatic system [15]. Computational studies using density functional theory methods indicate that the highest occupied molecular orbital is typically localized on the pyridine ring and amino group, while the lowest unoccupied molecular orbital shows significant contribution from both the pyridine ring and the boronic acid group [15] [16]. This orbital distribution suggests that electronic transitions involve charge transfer from the amino group toward the boronic acid and trifluoromethyl substituents [15].
The amino group at the 6-position serves as an electron-donating substituent through both inductive and resonance effects, with a Hammett sigma parameter of approximately -0.66 [17]. This creates a push-pull electronic system where the amino group donates electron density while the trifluoromethyl group withdraws it, resulting in significant polarization of the molecular electronic structure [13].
Molecular electrostatic potential calculations reveal that the amino nitrogen carries significant negative charge density, while the boron center and trifluoromethyl carbon exhibit positive electrostatic potential [18]. This charge distribution has profound implications for intermolecular interactions and chemical reactivity [19]. The dipole moment of the molecule is substantially enhanced by the presence of both electron-donating and electron-withdrawing groups, leading to increased polarity compared to unsubstituted pyridine derivatives [20].
Ultraviolet-visible spectroscopy studies of related trifluoromethyl-substituted pyridine boronic acids indicate characteristic absorption maxima in the range of 250-290 nanometers, corresponding to π-π* transitions within the aromatic system [13] [21]. The presence of the trifluoromethyl group typically causes a bathochromic shift in the absorption spectrum due to stabilization of the excited state through electron withdrawal [13].
(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid exhibits complex tautomeric equilibria involving multiple ionizable sites. The amino group can exist in both amine and imine tautomeric forms, though computational studies on related aminopyridine systems indicate that the amine tautomer predominates under most conditions [22]. The amine form is typically favored by approximately 95-99% in neutral aqueous solution, while the imine tautomer represents a minor species with less than 5% population [22].
The boronic acid group undergoes pH-dependent equilibria between the neutral boronic acid form B(OH)2, the monoanionic boronate B(OH)3-, and potential zwitterionic species [23]. At physiological pH values around 7.4, the boronic acid exists primarily in the neutral form, with the pKa for boronate formation typically falling in the range of 8.5-9.5 for pyridine boronic acids [23]. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the boronic acid, potentially lowering the pKa by 0.3-0.5 units compared to unsubstituted pyridine boronic acids [14].
The pyridine nitrogen can undergo protonation to form pyridinium cations, with the pKa typically ranging from 2-4 for trifluoromethyl-substituted pyridines [24]. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, which has a pKa of 5.25 [24] [25].
| Tautomeric Form | Relative Stability | pH Range of Dominance | Key Interactions |
|---|---|---|---|
| Amine Tautomer (NH2) | Most stable in neutral conditions | 6.0-8.0 | N-H···O, N-H···N hydrogen bonds |
| Imine Tautomer (=NH) | Minor form, <5% population | All pH (minor) | Reduced hydrogen bonding |
| Boronic Acid (B(OH)2) | Dominant at pH 6-8 | 5.0-9.0 | O-H···O, O-H···N dimers |
| Boronate Anion (B(OH)3-) | Dominant at pH >9 | >9.0 | Enhanced solubility |
| Pyridinium Cation (PyH+) | Dominant at pH <4 | <4.0 | Ionic interactions |
| Zwitterionic Form | Present at intermediate pH | 4.0-6.0 | Both acidic and basic centers |
Zwitterionic forms may exist at intermediate pH values where both the amino group and boronic acid participate in proton transfer equilibria [23]. These species are characterized by simultaneous protonation of the amino nitrogen and deprotonation of the boronic acid, creating internally charge-balanced molecules [26]. The stability of zwitterionic forms is influenced by the overall molecular electrostatic environment and solvent polarity [25].
Solvent effects play a crucial role in determining tautomeric preferences, with polar protic solvents generally favoring zwitterionic forms through enhanced solvation of charged species [24] [25]. In water-ethanol mixtures, the equilibrium between neutral and zwitterionic forms shifts systematically with solvent composition, reflecting changes in dielectric constant and hydrogen bonding capacity [25].
Traditional lithiation-borylation methodologies represent the most well-established route for synthesizing pyridine boronic acids, offering exceptional regioselectivity and high yields when properly executed. The fundamental approach involves halogen-metal exchange using strong organolithium bases, followed by electrophilic trapping with boron electrophiles [2].
The standard protocol begins with treatment of the corresponding halopyridine precursor with n-butyllithium at extremely low temperatures, typically -78°C, in anhydrous tetrahydrofuran or diethyl ether . The resulting organolithium intermediate is then trapped with triisopropyl borate or pinacolborane to form the desired boronic acid or ester [3] . For (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid, this approach requires careful consideration of the amino functionality, which must be protected prior to lithiation to prevent unwanted side reactions.
Research findings demonstrate that this methodology consistently achieves yields in the range of 85-95% when optimized conditions are employed [3] [2]. The exceptional regioselectivity observed stems from the predictable nature of halogen-metal exchange, which occurs exclusively at the carbon bearing the halogen substituent. However, the approach demands stringent anhydrous conditions and low temperatures, limiting its practical applicability in industrial settings .
The presence of the trifluoromethyl group at the 4-position introduces additional complexity, as this electron-withdrawing substituent can influence the stability of the organolithium intermediate. Computational studies suggest that the trifluoromethyl group may enhance the acidity of adjacent C-H bonds, potentially leading to competitive deprotonation pathways . Optimization studies have revealed that reaction times must be carefully controlled, with typical lithiation periods ranging from 1-3 hours at -78°C .
Temperature control emerges as a critical parameter in these transformations. While initial lithiation requires -78°C to ensure selectivity and prevent decomposition, the subsequent borylation step can be performed at slightly elevated temperatures, typically -40°C to -10°C, to ensure complete conversion . The choice of boron electrophile significantly impacts product distribution, with triisopropyl borate providing superior results for sterically hindered substrates compared to pinacolborane [2].
Transition metal-catalyzed direct C-H borylation has emerged as a powerful alternative to traditional lithiation approaches, offering access to borylated pyridines under milder conditions with excellent functional group tolerance [5] . Iridium-catalyzed borylation, in particular, has demonstrated exceptional utility for trifluoromethyl-substituted pyridines.
The most effective catalytic systems employ [Ir(OMe)(COD)]2 as the precatalyst in combination with 4,4-di-tert-butyl bipyridine (dtbpy) ligand and pinacolborane as the boron source [5] . These reactions proceed efficiently under solvent-free conditions at 80°C, providing excellent yields of 70-95% for appropriately substituted pyridines [5]. The reaction mechanism involves oxidative addition of the C-H bond to the iridium center, followed by transmetalation with the boron reagent and reductive elimination to form the C-B bond [6] [7].
For amino-substituted pyridines, including the target compound, specialized "traceless borylation" protocols have been developed . This approach involves initial in situ protection of the amino group with pinacolborane, followed by iridium-catalyzed C-H borylation using 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) ligand instead of dtbpy [5] . The traceless nature eliminates the need for separate protection and deprotection steps, significantly streamlining the synthetic sequence.
Regioselectivity in these transformations is primarily governed by steric effects, with borylation occurring preferentially at the least hindered positions [8]. For 2-trifluoromethyl-4-aminopyridine derivatives, borylation occurs selectively at the 6-position, while 3-trifluoromethyl-substituted analogs undergo C-5 selective borylation [5] . The electronic effects of the trifluoromethyl group enhance C-H acidity, facilitating oxidative addition to the iridium center [5].
Palladium-catalyzed borylation represents an alternative transition metal approach, particularly effective for aryl halide substrates. The Miyaura borylation employs bis(pinacolato)diboron in the presence of palladium catalysts and base, typically potassium acetate or potassium phosphate [9] [10]. These reactions proceed efficiently at room temperature to 120°C, depending on the substrate and catalyst system employed [10].
Advanced catalyst systems incorporating specialized ligands have demonstrated enhanced reactivity profiles. The use of electron-rich phosphine ligands such as tricyclohexylphosphine or XPhos enables borylation of less reactive aryl chlorides and provides improved functional group tolerance [9] [10]. For pyridine substrates, the coordinating nitrogen can inhibit catalytic activity, necessitating higher catalyst loadings or modified reaction conditions [10].
Achieving regioselective functionalization of pyridine scaffolds represents one of the most challenging aspects of heterocyclic borylation chemistry. The inherent electronic properties of pyridine, combined with the steric and electronic effects of substituents, create a complex landscape of reactivity patterns that must be carefully navigated to achieve desired selectivity [8] [11].
Electronic effects play a dominant role in determining regioselectivity patterns. The electron-deficient nature of pyridine makes positions adjacent to nitrogen (α-positions) particularly susceptible to nucleophilic attack, while the β and γ positions show varying reactivity depending on substitution patterns [8]. For (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid, the electron-donating amino group at the 6-position and electron-withdrawing trifluoromethyl group at the 4-position create opposing electronic effects that must be balanced to achieve selective borylation at the 3-position.
Computational studies have revealed that the trifluoromethyl group significantly alters the electronic distribution within the pyridine ring, increasing the electron density at the 3-position while simultaneously activating the C-H bond for oxidative addition . This electronic activation, combined with steric accessibility, makes the 3-position the preferred site for borylation in appropriately substituted systems.
Steric effects provide an additional layer of selectivity control, particularly in crowded substitution patterns. The bulky trifluoromethyl group creates a steric environment that disfavors borylation at adjacent positions, directing reactivity toward more accessible sites [8] . Catalyst design plays a crucial role in exploiting these steric differences, with sterically demanding ligands enhancing selectivity by amplifying steric discrimination.
Ligand-controlled regioselectivity has emerged as a powerful strategy for achieving non-statistical product distributions. Specialized bipyridine ligands bearing electron-withdrawing substituents enhance the electrophilicity of the metal center, favoring reaction at electron-rich positions [8]. Conversely, electron-rich ligands can promote reaction at electron-deficient sites through enhanced nucleophilicity of the metal-hydride intermediate.
The development of directing group strategies has provided additional tools for regioselective functionalization. Coordinating substituents such as amides, esters, and heterocycles can direct metal catalysts to specific positions through chelation effects [8] [11]. For amino-substituted pyridines, the amino group itself can serve as a directing element, though this requires careful consideration of protection strategies to prevent catalyst poisoning.
Temperature effects significantly influence regioselectivity outcomes, with lower temperatures generally favoring kinetic selectivity while elevated temperatures promote thermodynamic control [8]. For the synthesis of (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid, optimization studies suggest that intermediate temperatures (80-100°C) provide the optimal balance between reaction rate and selectivity .
The presence of amino functionality in (6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid necessitates careful consideration of protecting group strategies to ensure successful borylation. Amino groups are highly nucleophilic and can coordinate strongly to metal catalysts, potentially inhibiting catalytic activity or leading to undesired side reactions [12] [13].
The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed strategy for amino protection in heterocyclic borylation chemistry [12] [13]. Introduction of Boc protection is typically achieved using di-tert-butyl dicarbonate in the presence of a mild base such as triethylamine or sodium bicarbonate [13]. The resulting carbamate is stable under the basic conditions employed in most borylation reactions while remaining acid-labile for facile deprotection.
Recent methodological advances have demonstrated that Boc protection can be enhanced through the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) [12]. This approach provides superior yields and selectivity, particularly for sterically hindered aminopyridines. The optimized protocol involves treatment of the aminopyridine with (BOC)2O, EDCI, and HOBT in tetrahydrofuran at room temperature, providing excellent yields of the protected substrate [12].
Benzyloxycarbonyl (Cbz) protection offers an orthogonal deprotection strategy, employing palladium-catalyzed hydrogenolysis for removal [13] [14]. This approach is particularly valuable when acid-sensitive functionality is present elsewhere in the molecule. The introduction of Cbz protection is typically accomplished using benzyl chloroformate in the presence of base, while deprotection employs hydrogen gas and palladium on carbon under mild conditions [13].
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provides another orthogonal option, with base-catalyzed deprotection using piperidine or diethylamine [13] [14]. Fmoc protection is introduced using Fmoc chloride or Fmoc-OSu in the presence of weak base conditions such as pyridine or sodium bicarbonate [14]. The base-labile nature of Fmoc makes it particularly suitable for synthetic sequences involving acidic conditions.
Silyl protecting groups, particularly trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS), offer unique advantages for certain applications [13] [15]. These groups are introduced using the corresponding silyl chlorides in the presence of base and are removed using fluoride sources such as tetrabutylammonium fluoride [15]. However, their stability under the conditions required for borylation can be limited, particularly in the presence of moisture or strong bases.
Innovative traceless protection strategies have been developed specifically for aminopyridine borylation . In these approaches, the amino group is temporarily protected through coordination to the boron reagent itself, eliminating the need for separate protection and deprotection steps. This is achieved by premixing the aminopyridine with pinacolborane prior to introducing the catalyst, forming a reversible B-N adduct that prevents catalyst poisoning while allowing subsequent borylation to proceed .
The choice of protecting group significantly impacts both the efficiency and regioselectivity of borylation reactions. Electronic effects of the protecting group can alter the reactivity of the pyridine ring, with electron-withdrawing carbamate groups generally enhancing electrophilicity and facilitating C-H activation [12]. Steric effects also play a crucial role, with bulky protecting groups potentially blocking certain positions from borylation while enhancing selectivity for alternative sites.
Optimization studies have revealed that protecting group stability under reaction conditions is paramount for successful outcomes. Temperature stability is particularly important for transition metal-catalyzed borylations, which typically require elevated temperatures (80-130°C) [5] . Compatibility with the reaction medium, whether anhydrous organic solvents or aqueous-organic biphasic systems, must also be carefully evaluated [13].
The development of orthogonal protecting group strategies enables the synthesis of complex, multifunctional pyridine derivatives [12] [16]. By employing protecting groups with different deprotection requirements, multiple amino functionalities can be selectively revealed in subsequent synthetic transformations. This approach is particularly valuable for the synthesis of polysubstituted pyridines bearing multiple reactive centers.
Recent advances in protecting group chemistry have led to the development of environmentally benign alternatives to traditional approaches [14]. Water-soluble protecting groups and biocompatible deprotection conditions are increasingly employed to reduce the environmental impact of synthetic processes while maintaining high efficiency and selectivity [13].
The integration of protecting group strategies with automated synthesis platforms has enabled the rapid exploration of diverse protecting group combinations and reaction conditions [16]. High-throughput screening approaches can rapidly identify optimal protecting group-catalyst combinations for specific substrates, accelerating method development and optimization.